molecular formula C20H26N4O B2362686 (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411337-84-1

(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide

Número de catálogo: B2362686
Número CAS: 2411337-84-1
Peso molecular: 338.455
Clave InChI: FKLHVZSQWRXREF-KPKJPENVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide, also known as BTE, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BTE has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in epigenetic regulation.

Mecanismo De Acción

(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide inhibits the activity of HDACs and LSD1 by binding to their active sites and blocking their enzymatic activity. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. LSD1 is involved in the demethylation of lysine residues on histones, which also leads to the repression of gene expression. By inhibiting the activity of these enzymes, this compound leads to the induction of apoptosis in cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the neuroprotection of neurons. This compound has also been shown to have an effect on the expression of certain genes, leading to changes in cellular processes such as cell cycle regulation and DNA repair.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide in lab experiments is its specificity for HDACs and LSD1, which allows for targeted inhibition of these enzymes. This compound also has a relatively low toxicity profile, making it a safer alternative to other HDAC inhibitors. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In addition, the combination of this compound with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.

Métodos De Síntesis

The synthesis of (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide involves a series of chemical reactions, starting with the reaction of 1-benzyl-4,5,6,7-tetrahydroindazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then reacted with 4-dimethylaminobutyryl chloride to yield this compound. The synthesis method of this compound has been described in detail in several research articles, and the purity and yield of the compound can be optimized through various modifications.

Aplicaciones Científicas De Investigación

(E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide has been shown to have potential therapeutic applications in several areas of research. One of the most promising areas is cancer research, where this compound has been shown to inhibit the activity of HDACs and LSD1, leading to the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Propiedades

IUPAC Name

(E)-N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-23(2)13-7-12-20(25)22-18-10-6-11-19-17(18)14-21-24(19)15-16-8-4-3-5-9-16/h3-5,7-9,12,14,18H,6,10-11,13,15H2,1-2H3,(H,22,25)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLHVZSQWRXREF-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.